3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
Description
3-(5-Methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features both indole and triazole moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the triazole ring is known for its stability and versatility in chemical reactions
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-11(2)16-19-17(21-20-16)18-15(23)7-9-22-8-6-12-10-13(24-3)4-5-14(12)22/h4-6,8,10-11H,7,9H2,1-3H3,(H2,18,19,20,21,23) |
InChI Key |
PYKJMYCUUCSEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the indole and triazole precursors. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Once the precursors are prepared, they are coupled together through a series of reactions, including amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydrogen atoms on the indole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the amide bond would yield an amine derivative.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazole and indole have been shown to inhibit the growth of various cancer cell lines:
| Compound Type | Target Cell Lines | IC50 Values (µM) |
|---|---|---|
| Triazole Derivatives | MCF7 (Breast Cancer) | 3.79 |
| Indole Derivatives | HepG2 (Liver Cancer) | 0.71 |
| Combined Indole-Triazole | NCI-H460 (Lung Cancer) | 12.50 |
These findings suggest that 3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide may exhibit similar efficacy against cancer cells due to its structural composition .
Anti-inflammatory Effects
In addition to its anticancer potential, compounds containing indole and triazole moieties are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Triazole Compounds in Inflammation : Research on triazole derivatives showed a marked decrease in pro-inflammatory cytokines in animal models of arthritis .
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The triazole ring can interact with metal ions or other electron-rich sites, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-1-yl)propanoic acid: This compound shares the indole ring and methoxy group but lacks the triazole moiety.
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): Similar indole structure with a methoxy group, but different side chain.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole and triazole rings but have different substituents.
Uniqueness
The uniqueness of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide lies in its combination of the indole and triazole rings, which provides a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Biological Activity
3-(5-Methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide, identified by its CAS number 1574337-14-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.4 g/mol. The structure includes an indole moiety and a triazole ring, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing indole and triazole structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives with indole and triazole functionalities have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole-Triazole Derivative | MCF-7 | 0.65 |
| Doxorubicin (Reference) | MCF-7 | 0.50 |
Anti-inflammatory Properties
The presence of the triazole moiety has been linked to anti-inflammatory effects. Studies on related compounds have shown:
- Mechanism of Action : These compounds inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. The anti-inflammatory activity is often assessed through assays measuring TNF-alpha and IL-6 levels in treated cells .
Antimicrobial Activity
Triazole derivatives have been recognized for their broad-spectrum antimicrobial activity:
- Antifungal Studies : Research has indicated that triazole compounds can effectively inhibit fungal growth by disrupting cell membrane integrity. The compound's structure may enhance its binding affinity to fungal enzymes, leading to increased efficacy against resistant strains .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Indole Derivatives : A study published in MDPI demonstrated that indole derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds .
- Triazole Antifungal Agents : Research highlighted the effectiveness of triazole derivatives against Candida species, showing significant reductions in minimum inhibitory concentrations (MICs) compared to traditional antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
